molecular formula C9H7ClN2 B2753999 3-Chloroquinolin-5-amine CAS No. 873969-81-4

3-Chloroquinolin-5-amine

Cat. No.: B2753999
CAS No.: 873969-81-4
M. Wt: 178.62
InChI Key: ODZQKCOMKPUXMC-UHFFFAOYSA-N
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Description

3-Chloroquinolin-5-amine is a quinoline derivative with the molecular formula C9H7ClN2. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the third position and an amine group at the fifth position of the quinoline ring makes this compound a compound of interest for various scientific research applications .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and chlorination . Another method involves the Friedländer synthesis, where 2-aminobenzophenone derivatives react with α-methylene ketones under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, like ionic liquids and microwave irradiation, are explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate, acidic or basic conditions

    Reduction: Sodium borohydride, hydrogen gas with a catalyst

Major Products:

  • Substituted quinoline derivatives
  • Oxidized quinoline derivatives
  • Reduced quinoline derivatives

Comparison with Similar Compounds

Uniqueness: 3-Chloroquinolin-5-amine is unique due to the specific positioning of the chlorine and amine groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

3-chloroquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZQKCOMKPUXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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